3-Methoxypyridazine 1-oxide 3-Methoxypyridazine 1-oxide
Brand Name: Vulcanchem
CAS No.: 23200-93-3
VCID: VC21406741
InChI: InChI=1S/C5H6N2O2/c1-9-5-3-2-4-7(8)6-5/h2-4H,1H3
SMILES: COC1=N[N+](=CC=C1)[O-]
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11g/mol

3-Methoxypyridazine 1-oxide

CAS No.: 23200-93-3

Cat. No.: VC21406741

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11g/mol

* For research use only. Not for human or veterinary use.

3-Methoxypyridazine 1-oxide - 23200-93-3

Specification

CAS No. 23200-93-3
Molecular Formula C5H6N2O2
Molecular Weight 126.11g/mol
IUPAC Name 3-methoxy-1-oxidopyridazin-1-ium
Standard InChI InChI=1S/C5H6N2O2/c1-9-5-3-2-4-7(8)6-5/h2-4H,1H3
Standard InChI Key KGNNVJIJXBMLAE-UHFFFAOYSA-N
SMILES COC1=N[N+](=CC=C1)[O-]
Canonical SMILES COC1=N[N+](=CC=C1)[O-]

Introduction

Chemical Structure and Properties

3-Methoxypyridazine 1-oxide is characterized by a pyridazine ring with a methoxy group at the 3-position and an N-oxide functionality. This structural arrangement significantly influences its reactivity and physical properties .

Basic Information

PropertyValue
CAS Number23200-93-3
Molecular FormulaC₅H₆N₂O₂
Molecular Weight126.11300 g/mol
Exact Mass126.04300 Da
IUPAC Name3-methoxy-1-oxidopyridazin-1-ium
PSA47.58000
LogP0.51870

The structure consists of a six-membered pyridazine ring with two adjacent nitrogen atoms, where one nitrogen bears the N-oxide functionality while the 3-position carbon is substituted with a methoxy group . This arrangement creates a unique electronic distribution that influences its chemical behavior.

Physical Properties

Synthesis Methods

Several synthetic routes have been established for the preparation of 3-Methoxypyridazine 1-oxide, with oxidation of the corresponding pyridazine being the most common approach.

Alternative Synthetic Approaches

In some documented cases, 3-methoxypyridazine 1-oxide has been prepared from related precursors through substitution reactions. For instance, it can be synthesized from chloro-substituted pyridazine 1-oxides by nucleophilic substitution with methoxide . This approach provides an alternative route when starting materials other than 3-methoxypyridazine are more readily available.

Chemical Reactivity

The reactivity of 3-Methoxypyridazine 1-oxide is heavily influenced by both the methoxy substituent and the N-oxide functionality, which create unique electronic distributions within the molecule.

Nitration Reactions

One of the characteristic reactions of 3-Methoxypyridazine 1-oxide is nitration. Studies have shown that the compound undergoes nitration under standard conditions, with the nitro group typically introducing at positions influenced by both the directing effects of the methoxy and N-oxide groups . This reactivity pattern makes it valuable for accessing more complex functionalized pyridazine derivatives.

Reactions with Nucleophiles

The N-oxide group activates the pyridazine ring toward nucleophilic substitution, particularly at positions ortho and para to the N-oxide function. These positions become more susceptible to nucleophilic attack due to the electron-withdrawing nature of the N-oxide group . This property has been exploited in various synthetic pathways to introduce different functional groups onto the pyridazine ring.

Reactions with Hydrazine

3-Methoxypyridazine 1-oxide reacts with hydrazine hydrate in alcoholic solutions. According to research findings, when refluxed with 80% N₂H₄·H₂O in ethanol for 3 hours, followed by evaporation in vacuo, it undergoes transformation that can lead to various nitrogen-rich heterocycles . This reactivity is particularly valuable for synthesizing compounds with potential applications in pharmaceutical research.

Applications in Organic Synthesis

The unique structural features of 3-Methoxypyridazine 1-oxide make it a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems.

As a Synthetic Intermediate

3-Methoxypyridazine 1-oxide serves as an important precursor in the synthesis of various substituted pyridazines, which have applications in medicinal chemistry and materials science. The N-oxide functionality activates the ring system toward various transformations, allowing for selective functionalization .

Spectroscopic Characteristics

Spectroscopic data provides important information about the structural and electronic properties of 3-Methoxypyridazine 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals characteristic signals for the protons and carbons in 3-Methoxypyridazine 1-oxide. While comprehensive NMR data specifically for 3-Methoxypyridazine 1-oxide is limited in the available literature, related pyridazine N-oxides show distinctive patterns that reflect the electronic influence of both the N-oxide and methoxy substituents .

The methoxy group typically appears as a singlet at approximately δ 3.8-4.0 ppm in the ¹H NMR spectrum, while the aromatic protons of the pyridazine ring show characteristic signals in the δ 6.5-8.5 ppm range, with coupling patterns influenced by their relative positions .

Mass Spectrometry

Mass spectrometric analysis of 3-Methoxypyridazine 1-oxide typically shows a molecular ion peak corresponding to its molecular weight (m/z 126), though the intensity may be low. A characteristic fragmentation pattern includes the loss of the oxygen atom from the N-oxide group, and often a prominent peak at M-30, corresponding to the loss of CH₂O from the methoxy group .

Comparative Analysis with Related Compounds

3-Methoxypyridazine 1-oxide belongs to a family of heterocyclic N-oxides with distinct properties compared to related compounds.

Comparison with Pyridine N-oxides

While both pyridine N-oxides and pyridazine N-oxides contain the N-oxide functionality, the presence of an additional nitrogen atom in the pyridazine ring significantly alters the electronic distribution . This difference affects their reactivity patterns, particularly in nucleophilic substitution reactions and their behavior as synthetic intermediates.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-Methoxypyridazine 1-oxideC₅H₆N₂O₂126.11Contains adjacent nitrogen atoms in the ring
3-Methoxypyridine 1-oxideC₆H₇NO₂125.13Contains a single nitrogen atom in the ring

The adjacent nitrogen atoms in pyridazine create a different electronic environment compared to pyridine, affecting both reactivity and physical properties. This comparative analysis emphasizes the unique characteristics of 3-Methoxypyridazine 1-oxide within the broader context of heterocyclic chemistry .

Research Findings and Recent Developments

Recent research has expanded our understanding of the synthetic utility and reactivity patterns of 3-Methoxypyridazine 1-oxide.

Role in Didehydropyridazine Chemistry

Studies have demonstrated that halogen-substituted derivatives of 3-Methoxypyridazine 1-oxide can serve as precursors for generating 4,5-didehydropyridazine intermediates. This research area has significant implications for understanding reaction mechanisms and developing new synthetic methodologies .

Transformation to Nitrogen-Rich Heterocycles

Experimental research has shown that 3-Methoxypyridazine 1-oxide can undergo transformations leading to various nitrogen-rich heterocycles. These transformations often involve reactions with nucleophilic reagents like hydrazine, resulting in ring modifications that can produce compounds with potential applications in pharmaceutical research .

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